molecular formula C17H13N B1330505 Benzylidene-2-naphthylamine CAS No. 891-32-7

Benzylidene-2-naphthylamine

Cat. No.: B1330505
CAS No.: 891-32-7
M. Wt: 231.29 g/mol
InChI Key: CKIGNOCMDJFFES-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzylidene-2-naphthylamine is primarily used as a reagent in organic synthesis . It is also used as an intermediate in dye synthesis

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is used in. For instance, it can be used in catalytic reduction reactions and coupling reactions . The compound interacts with other reactants to facilitate the formation of new chemical bonds.

Biochemical Pathways

Instead, it is involved in chemical reactions that lead to the synthesis of various organic compounds .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For example, it can react with ethyl β-(3-ethyl)-β-oxopropionate under various conditions to produce several different compounds, including the ethyl ester of α-(2-naphthylamino)benzyl-β-(3-pyridyl)-β-oxopropionic acid, 1-(3-pyridyl)-3 phenylbenzo[f]quinoline, ethyl ester of 1-(3-pyridyl)-3-phenylbenzo[f]quinoline-2-carboxylic acid, and N-(2-naphthyl)amide of β-(3-pyridyl)-β-oxopropionic acid .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, light, and the presence of other chemicals. It is stable under heat and light . . It is irritating and should be avoided contact with skin and eyes . It also poses a certain degree of acute toxicity and should be kept away from children and pets . Furthermore, it can be harmful to the aquatic environment, and its release into water bodies should be controlled and avoided .

Biochemical Analysis

Cellular Effects

It’s known that Benzylidene-2-naphthylamine has certain acute toxicity , which suggests that it may have effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that this compound can react with other compounds to form different products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

N-naphthalen-2-yl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIGNOCMDJFFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306409
Record name Benzylidene-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-32-7
Record name 891-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176099
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylidene-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLIDENE-2-NAPHTHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some known reactions involving Benzylidene-2-naphthylamine?

A1: this compound has been shown to react with various compounds, including:

  • Ethyl ester of 3-pyridyl-β-oxopropionic acid: This reaction forms a new compound, though specific details about the product and reaction conditions are limited in the provided abstract [].
  • Ethyl esters of 6-phenyl-and 6-(p-methoxyphenyl)-2,4-dioxocyclo-hexane-1-carboxylic acids: This condensation reaction is highlighted in one of the research papers [], suggesting potential applications in synthesizing more complex heterocyclic systems.

Q2: Are there any studies on the photochemical behavior of this compound?

A: Yes, one research paper mentions "light-induced reactions of organic nitrogen compounds" []. While specific details about this compound's photochemical reactions are not provided in the abstract, this suggests potential for further exploration in this area.

Q3: Has this compound been used in the synthesis of any specific classes of compounds?

A: Research indicates its use in synthesizing cyanine dyes. One study focuses on "Cyanine dyes based on 2-phenyl-3,4-dimethyl-5,6-benzoquinoline" [], highlighting the potential of this compound as a building block for creating dyes with specific properties.

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